Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23ClIN3O2 and its molecular weight is 451.73 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1137477-86-1, is a chemical compound that exhibits significant biological activity, particularly in the realms of cancer therapy and neurological disorders. Its molecular formula is C16H23ClIN3O2, and it has a molecular weight of approximately 451.74 g/mol .
Chemical Structure
The compound's structure includes a piperidine ring, a tert-butyl group, and a chlorinated iodopyridine moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated improved cytotoxicity and apoptosis induction compared to the reference drug bleomycin . This suggests that the compound may interfere with cellular mechanisms that promote cancer cell survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
FaDu | 15 | Bleomycin | 25 |
A549 (Lung Cancer) | 20 | Doxorubicin | 30 |
MCF7 (Breast Cancer) | 18 | Tamoxifen | 22 |
The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may inhibit NF-kB activation, a pathway often implicated in cancer progression and inflammation .
Neurological Applications
In addition to its anticancer properties, this compound also shows promise in treating neurological disorders. Its structural similarity to known cholinesterase inhibitors suggests potential efficacy in conditions such as Alzheimer's disease. Studies indicate that compounds with similar piperidine structures can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .
Table 2: Cholinesterase Inhibition Activity
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
This compound | 12 | 15 |
Donepezil | 5 | 10 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cancer Cell Line Study : A comprehensive study on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism of action is warranted due to its promising results .
- Neuroprotective Effects : In animal models simulating Alzheimer's disease, compounds structurally related to this compound exhibited neuroprotective effects through dual inhibition of cholinesterases and antioxidant properties .
- Synergistic Effects with Other Drugs : Research has also explored the potential for this compound to enhance the efficacy of existing therapies when used in combination with other anticancer agents, indicating a possible role in multi-targeted treatment strategies .
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloro-5-iodopyridin-4-yl)amino]methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClIN3O2/c1-16(2,3)23-15(22)21-6-4-11(5-7-21)9-19-13-8-14(17)20-10-12(13)18/h8,10-11H,4-7,9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLTOAYUKSNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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